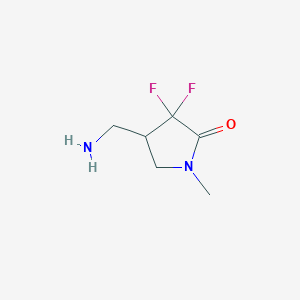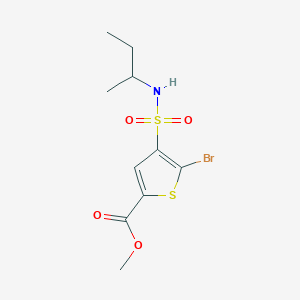
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a sec-butyl group, and a sulfonamide group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation and esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide reagents like sec-butylamine. The esterification step involves the use of methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Hydrolysis: Thiophene-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the sulfonamide group is crucial for its interaction with biological molecules, often forming hydrogen bonds and other interactions that stabilize the compound within the active site of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 5-fluoro-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
- Methyl 5-iodo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-4-(n-(sec-butyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.
Propriétés
Formule moléculaire |
C10H14BrNO4S2 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
methyl 5-bromo-4-(butan-2-ylsulfamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14BrNO4S2/c1-4-6(2)12-18(14,15)8-5-7(10(13)16-3)17-9(8)11/h5-6,12H,4H2,1-3H3 |
Clé InChI |
VWKFIVOJQALLNS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=C(SC(=C1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
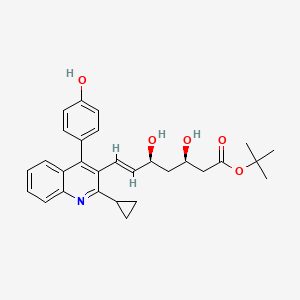
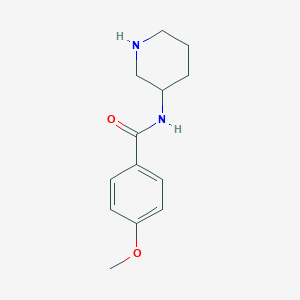
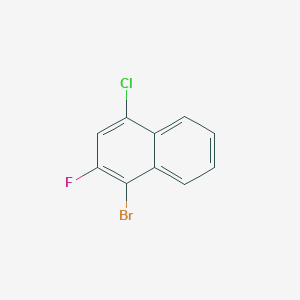
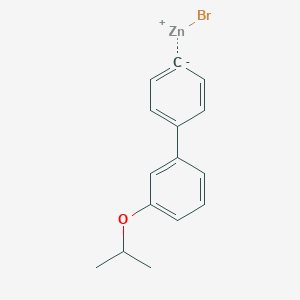

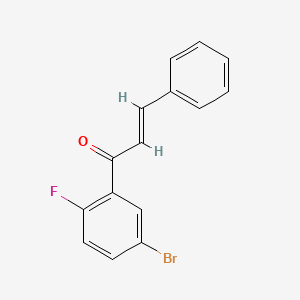


![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)

![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
